Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Description
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS 35726-84-2) is a heterocyclic organic compound with the molecular formula C₈H₇ClN₂O₂ and a molecular weight of 198.61 g/mol . It is a hydrochloride salt derivative of imidazo[1,2-a]pyridine-2-carboxylic acid, characterized by a fused bicyclic structure containing a five-membered imidazole ring and a six-membered pyridine ring. This compound is widely used as a synthetic intermediate in pharmaceutical research, particularly for the preparation of amide derivatives through coupling reactions (e.g., with 1-(4-aminophenyl)ethan-1-one) . Its hydrochloride form enhances solubility in polar solvents, making it advantageous for reactions in aqueous or mixed-solvent systems.
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)6-5-10-4-2-1-3-7(10)9-6;/h1-5H,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEJGECXQAZTSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35726-84-2 | |
| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35726-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride typically involves the condensation of 2-aminopyridine with various aldehydes or ketones, followed by cyclization and subsequent functionalization. Common synthetic strategies include:
Condensation Reactions: Utilizing aldehydes or ketones with 2-aminopyridine under acidic or basic conditions.
Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: Employing oxidizing agents to facilitate the formation of the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid moiety and aromatic system enable oxidation under controlled conditions:
-
Reagents : Potassium permanganate (KMnO₄) in acidic media or hydrogen peroxide (H₂O₂).
-
Products : Oxidation of the methyl group (if present) yields carboxylated derivatives, while ring oxidation can generate hydroxylated intermediates.
Example :
.
Reduction Reactions
The pyridine ring and substituents undergo reduction:
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Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Products : Reduction of the carboxylic acid group produces alcohols, while hydrogenation of the aromatic ring yields partially saturated imidazopyridines.
Example :
.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the C3 and C7 positions:
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Reagents : Halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., amines, thiols) under basic conditions .
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Products : Halogenation yields 3-halo derivatives, while nucleophilic substitution introduces functional groups like -NH₂ or -SH.
Cyclization and Multicomponent Reactions
The scaffold participates in cyclization to form fused heterocycles:
Example :
A three-component reaction with 2-aminopyridine, acetophenone, and dimedone under iodine catalysis yields 2-phenylimidazo[1,2-a]pyridin-3-yl derivatives (up to 96% yield) .
Table 1: Key Reaction Pathways and Outcomes
Mechanistic Insights
-
Oxidative Coupling : Copper-catalyzed reactions proceed via radical intermediates, with O₂ as the terminal oxidant .
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Iodine Catalysis : Molecular iodine facilitates imine formation and cyclization through halogen-bonding interactions .
Comparative Analysis of Catalytic Systems
| Catalyst | Conditions | Advantages | Limitations |
|---|---|---|---|
| CuI | Aerobic, 80°C | Broad substrate scope | Requires high temperatures |
| I₂ | Aqueous, ultrasonication | Eco-friendly, high yields | Limited to electron-rich substrates |
| FeCl₃ | Solvent-free, 100°C | Cost-effective | Moderate yields (60–75%) |
Scientific Research Applications
While the search results do not focus specifically on the applications of "Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride", they do provide information on the broader applications and properties of related compounds, which can be useful for scientific research.
Imidazo[1,2-a]pyridine and its Derivatives: Applications
- Pharmaceutical Development: Imidazo[1,2-a]pyridine derivatives are key intermediates in synthesizing pharmaceuticals, particularly anticancer agents . These compounds exhibit a range of biological activities, including antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties .
- Biological Research: These compounds are used to explore the mechanisms of action of imidazole derivatives, helping researchers understand their biological effects and potential therapeutic applications .
- Material Science: Imidazo[1,2-a]pyridine derivatives are used in creating advanced materials with specific electronic properties, which are useful in developing sensors and organic electronics .
- Agrochemicals: These compounds are explored for potential use in developing pesticides or herbicides, contributing to more effective agricultural practices .
- Chemical Synthesis: Imidazo[1,2-a]pyridine derivatives act as versatile building blocks in organic synthesis, enabling the creation of complex molecules with diverse functional groups .
Specific Research on Imidazo[1,2-a]pyridine Derivatives
- Antitumor Applications: Imidazo[1,2-a]pyridine compounds have demonstrated an inhibitory effect on human liver cancer cells, liver breast cancer cells, human lung cancer cells, and human prostate cancer cells . They can be used to prepare drugs for treating these cancers .
- Antimicrobial Activity: Some imidazo-[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives have shown antimicrobial activity .
- Antikinetoplastid Activity: Imidazo[1,2-a]pyridine-appended chalcones have been synthesized and characterized for their antikinetoplastid activity against Trypanosoma cruzi, Trypanosoma brucei brucei, Trypanosoma brucei rhodesiense and Leishmania infantum .
- Anti-tubercular Activity: Imidazo[1,2-a]pyridine-3-carboxamides have been synthesized and screened against Mycobacterium tuberculosis H 37Rv, with some compounds showing significant potency .
Available Forms
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed effects. For example, it may inhibit the activity of certain enzymes involved in disease progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The imidazo[1,2-a]pyridine scaffold is versatile, with modifications at positions 2, 3, 7, or 8 significantly altering physicochemical and biological properties. Below is a comparative analysis of key derivatives:
Table 1: Key Structural and Functional Differences
Key Observations :
Substituent Effects on Solubility: The hydrochloride salt of the parent compound improves aqueous solubility compared to its free base, facilitating reactions in biological buffers .
Impact of Halogenation :
- Chlorination at C7 (e.g., 7-chloro derivative) increases lipophilicity, which may improve membrane permeability in antimicrobial applications .
- The 4-chlorophenyl substituent in C₁₅H₁₄Cl₂N₂ adds steric bulk, likely influencing receptor binding in pharmacological contexts .
Hydrate vs.
Key Insights :
- The hydrochloride salt’s role in synthesizing antikinetoplastid agents highlights its utility in targeting parasitic diseases .
- While Butenafine hydrochloride (a structurally distinct imidazole derivative) exhibits protease inhibition, the target compound’s carboxylic acid group may enable covalent binding strategies in enzyme inhibition .
Biological Activity
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a significant compound in medicinal chemistry, known for its diverse biological activities. Its unique heterocyclic structure contributes to its pharmacological potential, making it a subject of extensive research. This article reviews the biological activities of this compound, highlighting its therapeutic applications, structure-activity relationships (SAR), and recent findings from various studies.
1. Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have shown promising activity against various pathogens, including bacteria and protozoa. For instance, a study identified several imidazo[1,2-a]pyridine compounds as potent inhibitors against Mycobacterium tuberculosis and Mycobacterium bovis with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM . This highlights the compound's potential in treating tuberculosis, particularly in the context of drug-resistant strains.
2. Anticancer Properties
The compound has also demonstrated anticancer activity. Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation through various mechanisms. For example, a study reported that specific derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines . The structural modifications of these compounds significantly influence their efficacy.
3. Anti-inflammatory Effects
Imidazo[1,2-a]pyridine-2-carboxylic acid has been evaluated for its anti-inflammatory properties. In experimental models, it was found to inhibit edema more effectively than indomethacin, a commonly used anti-inflammatory drug . The compound's ability to suppress inflammatory mediators makes it a candidate for further development in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies of imidazo[1,2-a]pyridine derivatives reveal that specific substitutions on the pyridine ring significantly affect their biological activities. For instance:
- Electron-donating groups enhance antimicrobial activity.
- Substituents at the 2-position of the imidazopyridine ring are crucial for increasing anti-inflammatory effects.
- The presence of bulky groups can improve selectivity towards specific biological targets.
Recent Research Findings
Recent studies have focused on synthesizing new derivatives and evaluating their biological activities:
Case Studies
Several case studies illustrate the effectiveness of imidazo[1,2-a]pyridine derivatives:
- Case Study on Tuberculosis : A high-throughput screening campaign identified multiple imidazo[1,2-a]pyridine compounds as effective against M. tuberculosis, with one compound showing potency exceeding that of existing treatments .
- Case Study on Cancer : In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cells by activating specific signaling pathways .
Q & A
Q. What are the standard protocols for synthesizing Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves cyclization of 2-aminopyridine derivatives with halogenated carboxylic acids under basic conditions. For example, reacting 2-aminopyridine with iodoacetic acid in aqueous Na₂CO₃ (pH 8–9) at reflux for 6 hours yields the imidazo[1,2-a]pyridine core, followed by acidification with HCl to isolate the hydrochloride salt . Optimization includes adjusting pH dynamically during reflux, controlling temperature to minimize side reactions, and using stoichiometric ratios of reagents (e.g., 1:2.5 molar ratio of 2-aminopyridine to iodoacetic acid). Post-reaction purification via recrystallization or column chromatography ensures high purity.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- 1H/13C NMR : Confirms the aromatic proton environment and carboxylic acid moiety (e.g., δ ~170 ppm for COOH in 13C NMR) .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1750 cm⁻¹, N-H bonds at ~3465 cm⁻¹) .
- HPLC-MS : Validates molecular weight (212.63 g/mol for C₉H₉ClN₂O₂) and detects impurities .
- X-ray Crystallography : Resolves structural disorder in the imidazo-pyridine ring system, as observed in crystallographic studies .
Q. What safety protocols and storage conditions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Storage : Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (6–12 weeks). Transport at 0°C .
- Handling : Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood. Avoid skin contact due to potential toxicity .
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .
Q. How do researchers design initial cytotoxicity screening experiments for Imidazo[1,2-a]pyridine derivatives, and what cell lines are typically used?
Methodological Answer:
- Cell Lines : Use panels including cancer (HepG2, MCF-7, A375) and non-cancerous (Vero) lines to assess selectivity .
- Protocol :
- Seed cells in 96-well plates (5,000–10,000 cells/well).
- Treat with derivatives (e.g., 10a–10l) at 10–100 µM for 48–72 hours.
- Quantify viability via MTT assay, comparing IC₅₀ values (e.g., 10–20 µM for active compounds vs. >70 µΜ for Vero, indicating low toxicity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines (e.g., HepG2 vs. Vero) when evaluating Imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
- Mechanistic Studies : Perform transcriptomics or proteomics to identify differential gene/protein expression (e.g., apoptosis regulators like Bcl-2 in resistant Vero cells) .
- Dose-Response Curves : Establish full dose ranges (e.g., 0.1–100 µΜ) to detect off-target effects at higher concentrations .
- Pathway Inhibition Assays : Test compounds against kinase panels or metabolic enzymes to uncover unintended targets .
Q. What computational strategies are employed to predict reaction pathways and optimize synthetic routes for novel Imidazo[1,2-a]pyridine analogs?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states, reducing trial-and-error in synthesis .
- Machine Learning : Train models on existing reaction data (e.g., solvent effects, catalyst performance) to predict optimal conditions for new derivatives .
- Retrosynthetic Analysis : Tools like ICSynth suggest feasible pathways using available building blocks (e.g., halogenated pyridines) .
Q. What advanced structural modification strategies enhance the bioavailability and target specificity of Imidazo[1,2-a]pyridine-based therapeutic candidates?
Methodological Answer:
- Prodrug Design : Introduce ester groups (e.g., ethyl carboxylate) to improve membrane permeability, which hydrolyze in vivo to active carboxylic acid forms .
- Conjugation with Targeting Moieties : Attach folate or peptide ligands to enhance tumor-specific uptake .
- Salt Formation : Use hydrochloride salts to increase aqueous solubility without altering pharmacological activity .
Q. How does factorial experimental design improve the efficiency of developing Imidazo[1,2-a]pyridine derivatives with dual antimicrobial/antiviral properties?
Methodological Answer:
- Variable Selection : Test factors like substituent position (C-6 vs. C-8), electronic effects (electron-withdrawing groups), and steric bulk .
- Statistical Analysis : Apply ANOVA to identify significant interactions (e.g., chloro substituents at C-6 enhance antiviral activity but reduce solubility) .
- Response Surface Methodology (RSM) : Optimize reaction time, temperature, and catalyst loading to maximize yield and bioactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
